ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
CAS No.:
Cat. No.: VC14982779
Molecular Formula: C24H26O5
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26O5 |
|---|---|
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | ethyl 3-[7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
| Standard InChI | InChI=1S/C24H26O5/c1-5-27-23(25)9-8-21-17(4)20-7-6-19(13-22(20)29-24(21)26)28-14-18-11-15(2)10-16(3)12-18/h6-7,10-13H,5,8-9,14H2,1-4H3 |
| Standard InChI Key | FZNYMSLQISAHKL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC(=C3)C)C)OC1=O)C |
Introduction
Ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromenone derivatives. It features a chromenone core with a ketone group at the 2-position and an ester group at the 3-position, along with a 3,5-dimethylbenzyl ether substituent at the 7-position. This unique arrangement contributes to its distinctive chemical properties and potential biological activities.
Key Structural Features:
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Molecular Formula: C24H26O5
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CAS Number: 858751-53-8
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Core Structure: Chromenone backbone with a propanoate ester and a substituted benzyl ether .
Synthesis of Ethyl 3-{7-[(3,5-Dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
The synthesis of this compound typically involves several steps, starting from simpler precursors that undergo multiple reactions to yield the final product. The process includes the formation of the chromen-2-one core, introduction of substituents, and subsequent esterification. Careful control of reaction conditions such as temperature and pH is crucial for achieving high yields and purity.
Synthesis Steps:
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Formation of Chromen-2-one Core: This involves the synthesis of the chromenone ring system.
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Introduction of Substituents: The 3,5-dimethylbenzyl ether and methyl groups are introduced at specific positions.
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Esterification: The final step involves converting the carboxylic acid group into an ethyl ester.
Chemical Reactivity
Ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can participate in various chemical reactions due to the presence of functional groups like esters and ketones. These reactions include hydrolysis, transesterification, and nucleophilic substitution, which are significant for modifying its structure to enhance biological activity or tailor it for specific applications.
Types of Reactions:
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Hydrolysis: Breakdown of ester groups in the presence of water.
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Transesterification: Exchange of ester groups with other alcohols.
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Nucleophilic Substitution: Replacement of functional groups by nucleophiles.
Biological Activities and Potential Applications
Research indicates that compounds with similar structures to ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate may exhibit antioxidant properties or modulate enzyme activities relevant to metabolic pathways. Detailed mechanistic studies are necessary to elucidate specific interactions at the molecular level.
Potential Applications:
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Medicinal Chemistry: Exploration for therapeutic applications.
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Pharmacology: Investigation into pharmacokinetics and pharmacodynamics.
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Organic Synthesis: Use as a precursor for synthesizing other complex molecules.
Comparison with Related Compounds
Ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate shares structural similarities with other chromenone derivatives but is distinguished by its specific combination of substituents. Here are some related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-(4-methylphenyl)propanoate | C12H16O2 | Simpler aromatic substitution; used in flavoring. |
| Ethyl 4-(dimethylamino)benzoate | C11H15NO2 | Contains amino group; potential for different biological activity. |
| Ethyl 7-methoxy-coumarin | C11H10O3 | A simpler coumarin derivative known for its fluorescence properties. |
| Ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate | C25H28O5 | Additional methyl group at the 8-position; similar chromenone backbone. |
Analytical Techniques
To understand the physical and chemical characteristics of ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, various analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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Infrared (IR) Spectroscopy: Helps identify functional groups present in the compound.
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High-Performance Liquid Chromatography (HPLC): Used for assessing purity and stability over time.
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